molecular formula C9H8ClN B13976695 4-(Chloromethyl)-3-methylbenzonitrile

4-(Chloromethyl)-3-methylbenzonitrile

Cat. No.: B13976695
M. Wt: 165.62 g/mol
InChI Key: OBEXIHMOLMMYNF-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-methylbenzonitrile is an organic compound with the molecular formula C9H8ClN. It is a derivative of benzonitrile, where the benzene ring is substituted with a chloromethyl group at the fourth position and a methyl group at the third position. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3-methylbenzonitrile typically involves the chloromethylation of 3-methylbenzonitrile. One common method is the reaction of 3-methylbenzonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which then reacts with the aromatic ring to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and advanced catalytic systems may be employed to enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-3-methylbenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium thiolate, or primary amines in polar solvents like dimethyl sulfoxide or ethanol.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Oxidation: 4-(Chloromethyl)-3-methylbenzoic acid or 4-(Chloromethyl)-3-methylbenzaldehyde.

    Reduction: 4-(Chloromethyl)-3-methylbenzylamine.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)benzonitrile: Lacks the methyl group at the third position, making it less sterically hindered and potentially more reactive in certain reactions.

    3-Methylbenzonitrile: Lacks the chloromethyl group, making it less versatile in nucleophilic substitution reactions.

    4-Methylbenzonitrile: Similar to 3-methylbenzonitrile but with the methyl group at the fourth position, affecting its reactivity and steric properties.

Uniqueness

4-(Chloromethyl)-3-methylbenzonitrile is unique due to the presence of both the chloromethyl and methyl groups, which provide a combination of reactivity and steric effects that can be exploited in various synthetic applications. Its dual functional groups make it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

4-(chloromethyl)-3-methylbenzonitrile

InChI

InChI=1S/C9H8ClN/c1-7-4-8(6-11)2-3-9(7)5-10/h2-4H,5H2,1H3

InChI Key

OBEXIHMOLMMYNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)CCl

Origin of Product

United States

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